molecular formula C5H3F3N2OS B8469709 4-Trifluoromethyl-thiazole-2-carboxylic acid amide

4-Trifluoromethyl-thiazole-2-carboxylic acid amide

Cat. No. B8469709
M. Wt: 196.15 g/mol
InChI Key: LSQFJRXTKLKOPZ-UHFFFAOYSA-N
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Patent
US08377962B2

Procedure details

To a solution of 4-trifluoromethyl-thiazole-2-carboxylic acid (50 g, 1 eq.) in anhydrous THF (480 mL) was added carbodiimidazole (45.2 g, 1.1 eq.) portionwise under nitrogen in an ice/water bath (about 5° C.). The reaction mixture was stirred at room temperature for 16 hrs. NH4OH (25% in H2O; 1.930 mL) was added. The solution was stirred for 4 hrs, and then partitioned in DCM (500 mL) and H2O (500 mL). Aqueous layer was further extracted with DCM (500 mL). The combined organic layers were dried over MgSO4, filtered, and concentrated in vacuo to yield compound 285a as an orange solid in 72% yield. MS (ESI, EI+) m/z=197 (MH+).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
45.2 g
Type
reactant
Reaction Step One
Name
Quantity
480 mL
Type
solvent
Reaction Step One
Name
Quantity
1.93 mL
Type
reactant
Reaction Step Two
Yield
72%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[C:3]1[N:4]=[C:5]([C:8](O)=[O:9])[S:6][CH:7]=1.C1N=C[N:15](C(N2C=NC=C2)=O)C=1.[NH4+].[OH-]>C1COCC1>[F:1][C:2]([F:12])([F:11])[C:3]1[N:4]=[C:5]([C:8]([NH2:15])=[O:9])[S:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
FC(C=1N=C(SC1)C(=O)O)(F)F
Name
Quantity
45.2 g
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Name
Quantity
480 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.93 mL
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 16 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The solution was stirred for 4 hrs
Duration
4 h
CUSTOM
Type
CUSTOM
Details
partitioned in DCM (500 mL)
EXTRACTION
Type
EXTRACTION
Details
Aqueous layer was further extracted with DCM (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC(C=1N=C(SC1)C(=O)N)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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